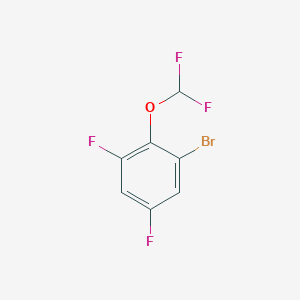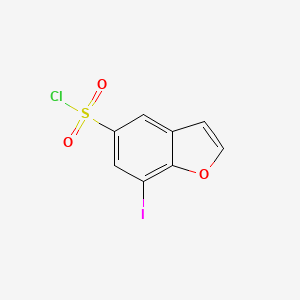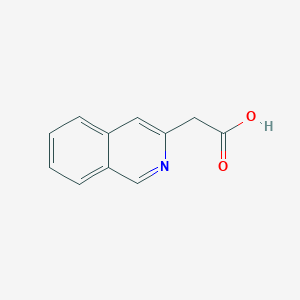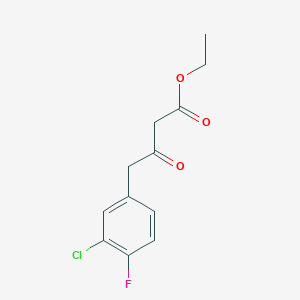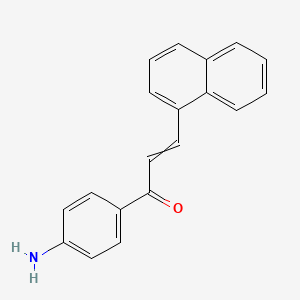
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine
Descripción general
Descripción
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine, also known as CPMP, is an organic compound belonging to the class of pyrimidines. It is a white solid that is used in various scientific research applications including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the exploration of future directions. CPMP is a versatile compound due to its diverse range of applications, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
Insecticidal and Acaricidal Applications
A study by Zhang et al. (2019) explored the design and synthesis of pyrimidinamine derivatives, including those related to 6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine, for use as insecticides and acaricides. The findings indicated that certain compounds demonstrated significant insecticidal activities against pests like Aphis fabae and Tetranychus cinnabarinus. One compound, in particular, showed superior activity to the commercial insecticide imidacloprid (Zhang et al., 2019).
Material Science and Polymer Applications
In the field of material science and polymer research, a study by Wang et al. (2008) involved synthesizing a novel diamine monomer containing pyridine, which is structurally related to this compound. This monomer was used to create novel polyimides with high thermal stability and glass transition temperatures, demonstrating potential applications in various industries (Wang et al., 2008).
Fluorescence and Chemical Sensing
A study on the synthesis of novel fluorescent poly(pyridine-imide) acid chemosensors utilized a diamine containing a pyridine heterocyclic group. This research is relevant to the field of chemical sensing and fluorescence, where compounds similar to this compound could play a vital role (Wang et al., 2008).
Mecanismo De Acción
Mode of Action
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine interacts with its targets by binding to the MET I, thereby inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .
Biochemical Pathways
The compound affects the electron transport chain, a crucial biochemical pathway involved in energy production . By inhibiting the MET I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production . This disruption can also lead to an increase in the production of reactive oxygen species, which can cause further damage to the cell .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body .
Result of Action
The result of the compound’s action is the death of the target cells . By disrupting the energy balance within the cell and increasing the production of reactive oxygen species, the compound induces cell death . This makes it an effective fungicide, particularly against strains of fungi that have developed resistance to other types of fungicides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to reach its target sites .
Análisis Bioquímico
Biochemical Properties
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cell cycle progression.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in target tissues are critical for its therapeutic efficacy. Studies have shown that it can accumulate in tumor tissues, enhancing its anti-cancer effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and optimize its therapeutic potential.
Propiedades
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICJAWYXYSFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)
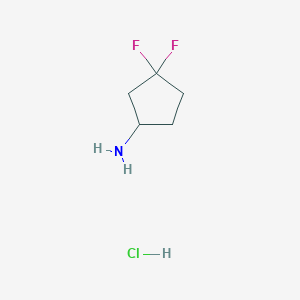
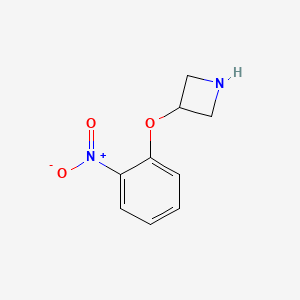
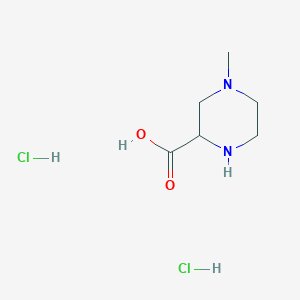
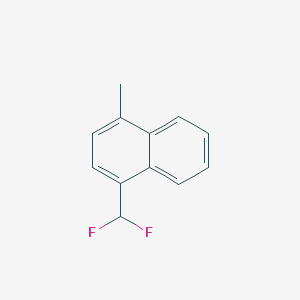
![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)
